molecular formula C19H23OPS2 B14415286 [2-(2-Methyl-1,3-dithian-2-yl)ethyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 87177-89-7

[2-(2-Methyl-1,3-dithian-2-yl)ethyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14415286
CAS No.: 87177-89-7
M. Wt: 362.5 g/mol
InChI Key: NWQAILQTUJMRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a dithiane ring, a phosphane group, and a diphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method starts with the preparation of the dithiane ring, which is then functionalized to introduce the ethyl group. The final step involves the introduction of the phosphane group through a reaction with diphenylphosphine oxide under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The dithiane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphane group can coordinate with metal ions, facilitating catalytic reactions. The dithiane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions and transformations are crucial for the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Used in organic synthesis and as a precursor for various compounds.

    Positronium hydride: An exotic molecule with unique properties.

Uniqueness

What sets 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane apart is its combination of a dithiane ring and a phosphane group, which imparts unique reactivity and versatility. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87177-89-7

Molecular Formula

C19H23OPS2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(2-diphenylphosphorylethyl)-2-methyl-1,3-dithiane

InChI

InChI=1S/C19H23OPS2/c1-19(22-15-8-16-23-19)13-14-21(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3

InChI Key

NWQAILQTUJMRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.